molecular formula C9H12N2O4 B135269 Ethyl 4,6-dimethoxypyrimidine-2-carboxylate CAS No. 128276-49-3

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate

Cat. No.: B135269
CAS No.: 128276-49-3
M. Wt: 212.2 g/mol
InChI Key: ODMOQVSDVCHMLF-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.21 g/mol . It is a pyrimidine derivative, characterized by the presence of two methoxy groups at positions 4 and 6, and an ethyl ester group at position 2 of the pyrimidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate typically involves the reaction of 4,6-dimethoxypyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and stringent quality control measures ensures the consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-dimethoxypyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,6-dimethoxypyrimidine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 4,6-dimethoxypyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

ethyl 4,6-dimethoxypyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-4-15-9(12)8-10-6(13-2)5-7(11-8)14-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMOQVSDVCHMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403413
Record name ethyl 4,6-dimethoxypyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128276-49-3
Record name ethyl 4,6-dimethoxypyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,6-dimethoxypyrimidine-2-carboxylate
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